3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde
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Overview
Description
3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde is a naturally occurring compound found in Ulmus glabra. It has a molecular formula of C15H16O2 and a molecular weight of 228.29 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-naphthol with an appropriate aldehyde under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or methanesulfonic acid to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve the use of multicomponent reactions, where 2-naphthol is reacted with various aldehydes and other reagents to produce the desired product . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds.
Scientific Research Applications
3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by inhibiting specific enzymes or interacting with cellular receptors . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .
Comparison with Similar Compounds
2-Hydroxy-1-naphthaldehyde: Similar in structure but lacks the isopropyl and methyl groups.
1-Naphthaldehyde: Another naphthaldehyde derivative with different substitution patterns.
Uniqueness: 3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
18478-73-4 |
---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-hydroxy-5-methyl-8-propan-2-ylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C15H16O2/c1-9(2)12-5-4-10(3)13-7-15(17)11(8-16)6-14(12)13/h4-9,17H,1-3H3 |
InChI Key |
CHHSYJHKOZHOAY-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C=O)O |
Canonical SMILES |
CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C=O)O |
18478-73-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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